Pulrodemstat - 1821307-10-1

Pulrodemstat

Catalog Number: EVT-3460827
CAS Number: 1821307-10-1
Molecular Formula: C24H23F2N5O2
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pulrodemstat is an orally available inhibitor of lysine specific demethylase 1 (LSD1), with potential antineoplastic activity. Upon administration, pulrodemstat binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4, respectively. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor (remove hyphen) suppressor genes. This may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family that is overexpressed in certain tumor cells, plays a key role in tumor cell growth and survival.
Source and Classification

Pulrodemstat is classified as an epigenetic drug, specifically targeting lysine-specific demethylases. It is part of a broader class of small molecule inhibitors that are being investigated for their potential therapeutic applications in oncology, particularly in cancers where LSD1 is implicated in tumor progression and metastasis. The compound is synthesized through various chemical methods that ensure high purity and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pulrodemstat involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Reactions: Key reactions may include coupling reactions, reduction processes, and purification steps to isolate the desired compound.
  3. Purification: Techniques such as chromatography are employed to ensure the purity of Pulrodemstat, which is crucial for its efficacy in biological assays.

The exact synthetic route can vary based on the specific laboratory protocols but generally follows established organic synthesis methodologies.

Molecular Structure Analysis

Structure and Data

Pulrodemstat has a well-defined molecular structure characterized by specific functional groups that confer its inhibitory properties on LSD1. The molecular formula, molecular weight, and structural features are critical for understanding its interaction with the target enzyme.

  • Molecular Formula: C₁₃H₁₈N₂O
  • Molecular Weight: 222.29 g/mol
  • Structural Features: The compound contains a central core that interacts with the active site of LSD1, facilitating reversible binding.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the binding interactions with LSD1.

Chemical Reactions Analysis

Reactions and Technical Details

Pulrodemstat primarily engages in reversible inhibition of LSD1 through non-covalent interactions. The key reactions involved include:

  • Binding Reaction: Pulrodemstat binds to the active site of LSD1, preventing substrate access.
  • Inhibition Mechanism: The inhibition is characterized by a decrease in the demethylation activity of LSD1, leading to increased levels of methylated histones.

Quantitative assays are performed to determine the inhibitory potency (IC50 values), which indicate the concentration required to achieve 50% inhibition of LSD1 activity.

Mechanism of Action

Process and Data

The mechanism by which Pulrodemstat exerts its effects involves several steps:

  1. Binding to LSD1: Upon administration, Pulrodemstat selectively binds to LSD1's active site.
  2. Inhibition of Demethylation: This binding prevents LSD1 from catalyzing the removal of methyl groups from histones.
  3. Altered Gene Expression: As a result, there is an accumulation of methylated histones, which can lead to changes in gene expression patterns associated with tumor suppression or promotion.

Data from biochemical assays confirm that Pulrodemstat operates as a reversible inhibitor with high selectivity for LSD1 over other related enzymes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pulrodemstat exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, which is critical for its formulation in pharmaceutical preparations.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo studies.
  • Melting Point: Specific melting point data can be obtained through differential scanning calorimetry or similar techniques.

These properties are essential for determining the appropriate dosage forms and routes of administration in clinical settings.

Applications

Scientific Uses

Pulrodemstat has significant potential applications in various scientific fields:

  • Cancer Research: Its primary application lies in oncology, where it is being explored as a treatment option for cancers associated with aberrant LSD1 activity.
  • Epigenetic Studies: Researchers utilize Pulrodemstat to study epigenetic regulation mechanisms and their implications in disease progression.
  • Combination Therapies: Ongoing studies investigate its use in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types.
Introduction to Epigenetic Dysregulation in Head and Neck Squamous Cell Carcinoma (HNSCC)

HNSCC Pathogenesis and Limitations of Conventional Therapies

Head and neck squamous cell carcinoma (HNSCC) ranks among the most aggressive malignancies worldwide, characterized by high recurrence rates, metastatic potential, and poor five-year survival outcomes. Conventional first-line treatments—primarily platinum-based chemotherapy (e.g., cisplatin) and radiotherapy—exhibit limited efficacy due to intrinsic and acquired resistance mechanisms. Chemotherapy’s non-selective cytotoxicity causes systemic toxicity, while tumor heterogeneity and immunosuppressive microenvironments further diminish therapeutic responses [1]. The Cancer Genome Atlas (TCGA) analyses reveal widespread epigenetic alterations in HNSCC, including aberrant DNA methylation and histone modifications, which drive oncogene activation and tumor suppressor silencing. These alterations contribute to chemotherapy resistance by enhancing DNA repair mechanisms (e.g., BRCA1 upregulation) and anti-apoptotic signaling [1] [10]. Consequently, over 50% of advanced HNSCC patients experience recurrence within two years, underscoring the need for molecularly targeted therapies [1].

Table 1: KDM1A/LSD1 Expression and Clinical Correlations in HNSCC

Cancer TypeKDM1A OverexpressionCorrelation with PrognosisFunctional Role
HNSCC70-80% of tumorsReduced overall survival (HR = 2.1)Proliferation, DNA repair
Liver Cancer65% of tumorsShorter PFS (p = 3.2 × 10⁻³)PI3K/AKT activation
AML>90% of casesORR: 81% with inhibitorsBlocked differentiation

Data derived from TCGA analyses and clinical cohorts [1] [5] [8].

Role of Histone Demethylases in Oncogenic Epigenetic Remodeling

Histone demethylases regulate chromatin accessibility by removing methyl groups from lysine residues on histone tails, thereby modulating transcriptional activity. Lysine-Specific Demethylase 1A (KDM1A/LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme, demethylates mono- and dimethylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2). In HNSCC, KDM1A is overexpressed and functions as a transcriptional co-activator or co-repressor depending on cellular context:

  • Transcriptional Repression: By erasing H3K4me1/2 marks at promoter regions, KDM1A silences tumor suppressors (e.g., CDKN1A and TP53), facilitating unchecked proliferation [1] [7].
  • Transcriptional Activation: Demethylation of H3K9me2 enables expression of oncogenes (e.g., MYC and EGFR) and DNA repair genes (e.g., FANCD2), promoting tumor survival and therapy resistance [1] [8].Single-cell RNA sequencing of HNSCC tumors confirms KDM1A’s predominant localization in malignant cells rather than stromal components, highlighting its cell-autonomous oncogenic role [1]. Furthermore, KDM1A collaborates with DNA demethylase TET3 to establish a feedforward loop: TET3-mediated hypomethylation of the KDM1A promoter enhances its expression, which in turn demethylates histones to amplify pro-tumorigenic transcription [1] [4].

Table 2: Epigenetic Crosstalk in HNSCC Pathogenesis

Epigenetic MechanismTargetBiological Consequence
DNA hypomethylation (TET3)KDM1A promoterKDM1A overexpression
H3K4me2 demethylation (KDM1A)Tumor suppressor promotersGene silencing
H3K9me2 demethylation (KDM1A)Oncogene promotersEnhanced DNA repair and replication

Integrated from functional studies in HNSCC models [1] [7].

Rationale for Targeting Lysine-Specific Demethylase 1A (KDM1A/LSD1)

KDM1A represents a compelling therapeutic target in HNSCC due to its dual role as an epigenetic modifier and a signaling node. Key rationales include:

  • Oncogenic Dependency: KDM1A knockdown suppresses HNSCC cell proliferation, migration, and colony formation by >60% while sparing normal oral keratinocytes, indicating a cancer-specific vulnerability [1].
  • Overexpression and Prognostic Significance: KDM1A is aberrantly overexpressed in 70–80% of HNSCC tumors, correlating with advanced stage, lymph node metastasis, and reduced overall survival (HR = 2.1, p < 0.001) [1] [5].
  • Synergy with Conventional Therapies: In liver cancer models, KDM1A inhibition synergizes with kinase inhibitors (e.g., lenvatinib) by suppressing PI3K/AKT reactivation—a key resistance mechanism to receptor tyrosine kinase (RTK) blockade [5].

Pulrodemstat (CC-90011) exemplifies a next-generation KDM1A inhibitor with high selectivity (IC₅₀ = 0.25 nM) and reversible binding. It demonstrates potent anti-HNSCC activity in vitro:

  • Anti-Proliferative Effects: Pulrodemstat reduces HNSCC cell viability (IC₅₀ = 0.8–1.2 µM) more effectively than 5-fluorouracil (5-Fu; IC₅₀ = 5–15 µM) [1] [6].
  • Metastasis Suppression: Transwell assays show >70% inhibition of cell migration at sub-cytotoxic concentrations (0.5 µM) [1].
  • Apoptosis Induction: Flow cytometry reveals caspase-3 activation and Annexin V positivity in 40–60% of Pulrodemstat-treated cells via BAX upregulation and BCL-2 repression [1].

Table 3: Preclinical Efficacy of Pulrodemstat in HNSCC Models

Cell LinePulrodemstat IC₅₀ (µM)5-Fu IC₅₀ (µM)Migration Inhibition (%)Apoptosis Induction (%)
Cal-270.85.275%58%
SCC-91.215.182%42%
FaDu1.08.368%51%

Data from high-throughput screening and functional validation [1] [6].

Properties

CAS Number

1821307-10-1

Product Name

Pulrodemstat

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile

Molecular Formula

C24H23F2N5O2

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C24H23F2N5O2/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31/h3-6,11-12,17H,7-10,28H2,1-2H3

InChI Key

NBAIXBAUHIQQGF-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.